molecular formula C25H50 B1656268 9Z-Pentacosene CAS No. 51865-00-0

9Z-Pentacosene

Cat. No.: B1656268
CAS No.: 51865-00-0
M. Wt: 350.7 g/mol
InChI Key: YJTCMKZGFBOKQS-ZPHPHTNESA-N
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Description

9Z-Pentacosene is a natural product found in Antitrogus consanguineus and Reticulitermes flavipes with data available.

Mechanism of Action

Target of Action

9Z-Pentacosene, also known as cis-9-Pentacosene, is a cuticular hydrocarbon and insect sex hormone . It is primarily found in the cuticle of female F. canicularis flies . It serves as an attractant to males in a trap assay . It is also a contact sex hormone in scarab beetles and locust borers .

Mode of Action

This compound interacts with its targets by being more abundant in females than males . It elicits arrestment, alignment, and mounting by males of both species in mating assays . It only elicits copulation by the locust borer .

Result of Action

The primary result of this compound’s action is its influence on mating behaviors in certain insect species. It elicits arrestment, alignment, and mounting by males of both species in mating assays . It only elicits copulation by the locust borer .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, it is produced by the orchid O. exaltata and by C. cunicularius, a pollinator of O. exaltata . This suggests that the compound’s production and effectiveness may be influenced by factors such as the presence of specific plant species.

Properties

IUPAC Name

(Z)-pentacos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTCMKZGFBOKQS-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51865-00-0
Record name 9-Pentacosene, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-PENTACOSENE, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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